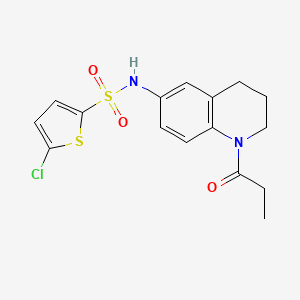
5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (C-PTHQS) is a novel small molecule that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry, pharmacology, and biochemistry. C-PTHQS has been studied for its ability to act as a selective inhibitor of certain enzymes such as cytochrome P450 and serine/threonine protein kinases. It has also been found to be a potential substrate for the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Furthermore, C-PTHQS has been demonstrated to possess anti-inflammatory and anti-oxidant properties in vitro.
Scientific Research Applications
5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has been studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. In particular, it has been found to be a selective inhibitor of cytochrome P450 and serine/threonine protein kinases. It has also been found to be a potential substrate for the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Furthermore, this compound has been demonstrated to possess anti-inflammatory and anti-oxidant properties in vitro.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is not fully understood, however, it is thought to involve the inhibition of cytochrome P450 and serine/threonine protein kinases. It is believed that this compound binds to the active sites of these enzymes, thus preventing them from catalyzing their respective reactions. Furthermore, this compound may act as a competitive inhibitor of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory and anti-oxidant properties in vitro. In addition, it has been found to inhibit the growth of certain cancer cell lines, suggesting that it may possess anti-cancer properties as well. Furthermore, this compound has been found to possess immunosuppressive effects in vivo, suggesting that it may be useful in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide in laboratory experiments include its relatively simple synthesis and its ability to selectively inhibit certain enzymes. Furthermore, it is relatively stable and can be stored at room temperature. However, the use of this compound in laboratory experiments is limited by its lack of water solubility, which can make it difficult to work with in aqueous solutions.
Future Directions
Given the potential applications of 5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, there are numerous potential future directions for research. For example, further studies could be conducted to investigate the potential anti-cancer and immunosuppressive effects of this compound. In addition, further research could be conducted to explore the potential of this compound as a drug delivery system. Furthermore, further studies could be conducted to investigate the possible mechanisms of action of this compound and to identify other potential targets for its inhibition. Finally, further research could be conducted to investigate the potential applications of this compound in the treatment of various diseases.
Synthesis Methods
5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can be synthesized using a variety of methods, including the use of bromination, oxidation, and condensation reactions. The initial step involves the condensation of 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and 5-chlorothiophene-2-sulfonamide to form the desired compound. The condensation reaction is followed by oxidation of the intermediate product to yield the final product. The synthesis of this compound can be completed in a few steps and is relatively simple compared to other synthetic methods.
properties
IUPAC Name |
5-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-2-15(20)19-9-3-4-11-10-12(5-6-13(11)19)18-24(21,22)16-8-7-14(17)23-16/h5-8,10,18H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBAYUYWUSIIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

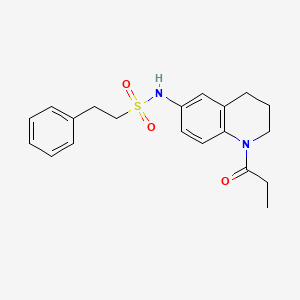
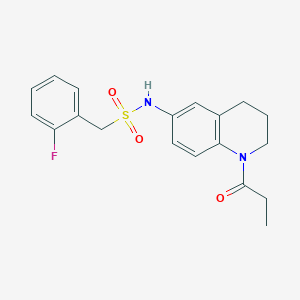
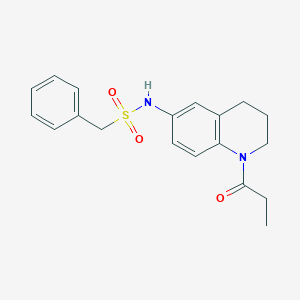

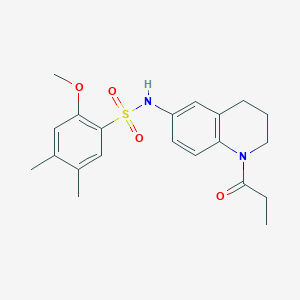


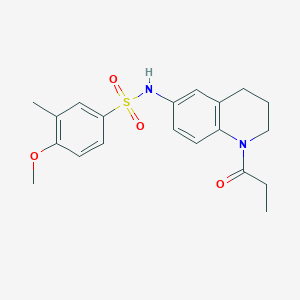
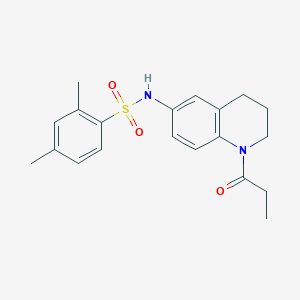
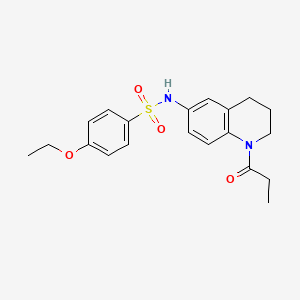
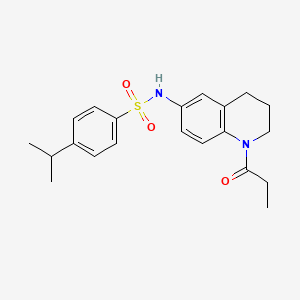
![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570408.png)

